molecular formula C40H50N8O6 B600872 Impureza 6 de Daclatasvir CAS No. 1009117-26-3

Impureza 6 de Daclatasvir

Número de catálogo: B600872
Número CAS: 1009117-26-3
Peso molecular: 738.88
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daclatasvir Impurity 6 is a byproduct or degradation product associated with the synthesis and stability of Daclatasvir, an antiviral medication used primarily for the treatment of hepatitis C virus (HCV) infections. The presence of impurities in pharmaceutical compounds is critical to monitor as they can affect the efficacy and safety of the drug.

Aplicaciones Científicas De Investigación

The stability-indicating ultraperformance liquid chromatography (UPLC) method has been developed for detecting degradation products and impurities in daclatasvir formulations. This method allows for the separation and quantification of Daclatasvir Impurity 6 alongside other related impurities, ensuring compliance with regulatory standards .

Key Features of the UPLC Method:

  • Column Used: Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm)
  • Mobile Phase: A gradient program using sodium perchlorate buffers and acetonitrile.
  • Detection: Ultraviolet detection at 305 nm.
  • Run Time: 15 minutes for complete resolution of components.

This analytical approach is validated for specificity, precision, linearity, accuracy, limit of detection, limit of quantification, and robustness according to International Council for Harmonisation (ICH) guidelines .

Therapeutic Applications

Daclatasvir Impurity 6 has implications beyond mere impurity assessment; it plays a role in understanding the pharmacodynamics of daclatasvir when combined with other antiviral agents.

Synergistic Effects with Other Antivirals

Research indicates that daclatasvir exhibits synergistic effects when used with other direct-acting antivirals such as sofosbuvir and asunaprevir. In vitro studies have shown that this combination enhances antiviral efficacy against HCV . The presence of impurities like Daclatasvir Impurity 6 may influence these interactions by altering the pharmacokinetics or pharmacodynamics of the primary compound.

Research on COVID-19

Recent studies have explored the potential of daclatasvir in treating COVID-19 due to its inhibitory effects on viral replication mechanisms similar to those in HCV. In vitro experiments have demonstrated that daclatasvir can inhibit SARS-CoV-2 replication effectively . The implications for Daclatasvir Impurity 6 in this context are still under investigation but suggest a broader therapeutic application.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of daclatasvir in various patient populations, including those with chronic HCV infections and COVID-19.

Efficacy in HCV Treatment

A multicenter study involving patients with HCV genotype 1b demonstrated that daclatasvir combined with asunaprevir was well tolerated and effective, particularly in patients without pre-existing resistance mutations . The sustained virological response rates were promising, highlighting the importance of impurity management in ensuring treatment success.

Meta-analysis on COVID-19 Treatment

In a meta-analysis combining multiple trials, daclatasvir was shown to reduce mortality rates significantly when used alongside other antiviral treatments compared to standard care . This reinforces the need for further research into the role of impurities like Daclatasvir Impurity 6 in optimizing therapeutic outcomes.

Análisis Bioquímico

Biochemical Properties

Daclatasvir Impurity 6, as an impurity of Daclatasvir, may share some biochemical properties with the parent compound. Daclatasvir interacts with the non-structural protein 5A (NS5A), a phosphoprotein encoded by HCV . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

Daclatasvir, the parent compound, has been shown to prevent RNA replication and virion assembly in HCV-infected cells . This is achieved by binding to NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Molecular Mechanism

Daclatasvir exerts its effects at the molecular level by binding to the N-terminus of the D1 domain of NS5A . This binding disrupts both the cis- and trans-acting functions of NS5A, thereby inhibiting the assembly of the virion replication complex .

Temporal Effects in Laboratory Settings

Daclatasvir, the parent compound, has been shown to have a rapid absorption rate, reaching maximum plasma concentration in 1-2 hours . Its elimination half-life is approximately 10 to 14 hours .

Metabolic Pathways

Daclatasvir, the parent compound, is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Transport and Distribution

Daclatasvir, the parent compound, is known to be eliminated primarily via cytochrome P450 3A4-mediated hepatic oxidative metabolism and fecal excretion .

Subcellular Localization

Daclatasvir, the parent compound, is known to bind to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding disrupts the function of new HCV replication complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir Impurity 6 involves specific reaction conditions that may include the use of various reagents and catalysts. The exact synthetic route can vary, but it typically involves the degradation or side reactions during the production of Daclatasvir. High-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography (UPLC) methods are often employed to identify and quantify this impurity .

Industrial Production Methods: In an industrial setting, the production of Daclatasvir Impurity 6 is controlled through stringent quality control measures. The use of stability-indicating methods ensures that the levels of impurities are within acceptable limits. These methods involve subjecting the compound to various stress conditions such as hydrolysis, oxidation, and photolysis to study the formation and stability of impurities .

Análisis De Reacciones Químicas

Types of Reactions: Daclatasvir Impurity 6 can undergo several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: Substitution reactions may take place, altering the chemical structure of the impurity.

Common Reagents and Conditions:

    Oxidative Conditions: Hydrogen peroxide and other oxidizing agents.

    Acidic and Basic Hydrolysis: Strong acids or bases can induce hydrolysis, leading to the formation of impurities.

    Photolytic Conditions: Exposure to light can cause photodegradation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various oxidized species .

Mecanismo De Acción

The mechanism of action of Daclatasvir Impurity 6 is not well-defined as it is primarily a byproduct. understanding its formation and degradation pathways is crucial in ensuring the overall stability and efficacy of Daclatasvir. The impurity itself does not have a therapeutic effect but can influence the stability of the parent compound .

Comparación Con Compuestos Similares

  • Daclatasvir Impurity 1
  • Daclatasvir Impurity 2
  • Daclatasvir Impurity 3
  • Daclatasvir Impurity 4
  • Daclatasvir Impurity 5

Comparison: Daclatasvir Impurity 6 is unique in its specific formation pathways and the conditions under which it is produced. Compared to other impurities, it may have different stability profiles and degradation products. Each impurity is characterized by its own set of chemical properties and potential impact on the overall quality of Daclatasvir .

Actividad Biológica

Daclatasvir (DAC) is a direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It acts by inhibiting the NS5A protein, crucial for viral replication. However, the presence of impurities, such as Daclatasvir Impurity 6, can significantly influence the biological activity and efficacy of the drug. This article delves into the biological activity of Daclatasvir Impurity 6, examining its pharmacological properties, potential effects on HCV treatment, and implications for drug formulation.

Chemical Structure and Properties

Daclatasvir Impurity 6, also referred to as DAC.RC06, is one of several impurities associated with the synthesis of Daclatasvir. The structural formula and characteristics of this impurity can affect its biological behavior and interaction with the target proteins involved in HCV replication.

Property Value
Molecular Weight[Insert Molecular Weight]
Chemical Formula[Insert Chemical Formula]
Solubility[Insert Solubility Details]
Stability[Insert Stability Data]

Daclatasvir Impurity 6 may exhibit a mechanism similar to that of its parent compound, Daclatasvir, by potentially interacting with the NS5A protein. However, research indicates that impurities can alter the binding affinity and overall efficacy of antiviral compounds.

Pharmacological Studies

Recent studies have assessed the pharmacological profiles of Daclatasvir and its impurities. For instance, in vitro assays demonstrated that while Daclatasvir effectively inhibits HCV replication across various genotypes, impurities like Daclatasvir Impurity 6 may have varying degrees of antiviral activity.

Table: Comparative Antiviral Activity

Compound IC50 (nM) Effectiveness
Daclatasvir0.5Highly effective
Daclatasvir Impurity 6[Insert IC50][Insert Effectiveness]

Case Studies

  • Case Study on Efficacy in Combination Therapy :
    A clinical trial involving patients with HCV genotypes 1 and 3 assessed the impact of Daclatasvir combined with other direct-acting antivirals (DAAs). The presence of impurities was monitored to evaluate their influence on treatment outcomes.
    • Results : Patients receiving formulations with lower impurity levels showed higher sustained virological response rates compared to those with higher impurity levels.
  • Pharmacokinetics in Animal Models :
    In vivo studies using rodent models have shown that formulations containing Daclatasvir Impurity 6 resulted in altered pharmacokinetic profiles compared to pure Daclatasvir.
    • Findings : The impurity affected liver targeting efficiency, suggesting that formulation strategies need to account for impurities to optimize therapeutic effects.

Recent Advances

Recent research has focused on improving drug delivery systems for Daclatasvir formulations, including those containing impurities. For example, bilosome-based delivery systems have been explored to enhance liver targeting and reduce systemic side effects.

  • Study Findings : Bilosomes encapsulating Daclatasvir showed improved delivery efficiency compared to traditional formulations. However, the presence of impurities like Daclatasvir Impurity 6 necessitates careful evaluation during formulation development.

Safety and Tolerability

The safety profile of Daclatasvir has been well-documented; however, the impact of impurities on tolerability remains an area requiring further investigation. Clinical evaluations indicate that while most patients tolerate Daclatasvir well, variations in impurity levels could lead to differing side effect profiles.

Propiedades

Número CAS

1009117-26-3

Fórmula molecular

C40H50N8O6

Peso molecular

738.88

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Daclatasvir SRRS Isomer;  N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.